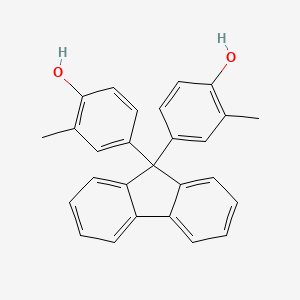

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Cat. No. B1649424

Key on ui cas rn:

88938-12-9

M. Wt: 378.5 g/mol

InChI Key: NUDSREQIJYWLRA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08841491B2

Procedure details

A reaction was carried out by (a) feeding 23.0 g of fluorenone, 0.4 g of dodecyl mercaptan, 276.0 g of 2-methyl phenol, and 17.5 g of Nafion (registered trademark) NR50 (perfluorosulfonic acid cation-exchange resin manufactured by DuPont) into a 500 ml glass reactor vessel equipped with a stirrer, a condenser and a thermometer, and (b) stirring a mixture at 95° C. for 8 hours. The amount of remaining fluorenone was determined by HPLC, and found to be 0.1% or less. The ion exchange resin was removed by filtration to obtain a reaction mixture liquid. To the reaction mixture liquid thus obtained, 0.5 g of 29% sodium hydroxide aqueous solution was added, and thereafter 95.0 g of 2-methyl phenol was distilled away from an organic phase by concentration under reduced pressure. To an obtained concentrated liquid, 161 g of toluene and 23 g of water were added, and the mixture liquid was stirred at 80° C. Thereafter, an aqueous phase was separated and removed, and a target substance partitioned in the organic phase was recovered. The organic phase was further washed twice with 23 g of water, and cooled to 10° C. Then, precipitated crystals were subjected to filtration and drying to obtain 38.5 g of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (yield: 85.7%, LC purity: 99.5%). Obtained 9,9-bis(4-hydroxy-3-methylphenyl)fluorene was dissolved by heat at 230° C. for 2 hours. The 9,9-bis(4-hydroxy-3-methylphenyl)fluorene thus dissolved show a hue of 2 in Gardner. The total amount of toluene used in the production was 4.2 parts by weight relative to 1 part by weight of the 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.

[Compound]

Name

( a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fluorenone

Quantity

23 g

Type

reactant

Reaction Step Two

[Compound]

Name

Nafion

Quantity

17.5 g

Type

reactant

Reaction Step Four

[Compound]

Name

( b )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

fluorenone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

85.7%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)[C:13]2[C:5]([C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:4][CH:3]=[CH:2]1.[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22].[OH-:23].[Na+]>C(S)CCCCCCCCCCC>[OH:22][C:17]1[CH:18]=[CH:19][C:20]([C:13]2([C:1]3[CH:2]=[CH:3][C:6]([OH:23])=[C:5]([CH3:13])[CH:4]=3)[C:5]3[CH:4]=[CH:9][CH:8]=[CH:7][C:6]=3[C:11]3[C:12]2=[CH:1][CH:2]=[CH:3][CH:10]=3)=[CH:21][C:16]=1[CH3:15] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

( a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

fluorenone

|

|

Quantity

|

23 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC=C2C3=CC=CC=C3C=C12)=O

|

Step Three

|

Name

|

|

|

Quantity

|

276 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=CC=C1)O

|

Step Four

[Compound]

|

Name

|

Nafion

|

|

Quantity

|

17.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( b )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

fluorenone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC=C2C3=CC=CC=C3C=C12)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(CCCCCCCCCCC)S

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture liquid was stirred at 80° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer, a condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ion exchange resin was removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a reaction mixture liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To the reaction mixture liquid thus obtained

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

95.0 g of 2-methyl phenol was distilled away from an organic phase by concentration under reduced pressure

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

To an obtained concentrated liquid, 161 g of toluene and 23 g of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, an aqueous phase was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a target substance partitioned in the organic phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recovered

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was further washed twice with 23 g of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then, precipitated crystals

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were subjected to filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)O)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 38.5 g | |

| YIELD: PERCENTYIELD | 85.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 813.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |